Methyl ethanesulfonate

Catalog No.
S1535486
CAS No.
1912-28-3
M.F
C3H8O3S
M. Wt
124.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl ethanesulfonate

CAS Number

1912-28-3

Product Name

Methyl ethanesulfonate

IUPAC Name

methyl ethanesulfonate

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3

InChI Key

YLJRCXSSKLWCDE-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)OC

Canonical SMILES

CCS(=O)(=O)OC

Synthesis and Applications as a Methylating Agent:

Ethanesulfonic acid, methyl ester, also known as methyl ethanesulfonate, is a versatile organic compound used in various scientific research applications. One primary application is its use as a methylating agent. The methyl group (CH₃) can be readily transferred from this molecule to other compounds, introducing a methyl functionality. This process is often employed in organic synthesis to modify the structure and properties of molecules.

Studies have demonstrated the effectiveness of ethanesulfonic acid, methyl ester, in methylating various substrates, including:

  • Nucleic acids: Methylation of specific DNA or RNA bases plays a crucial role in regulating gene expression and other cellular processes. Ethanesulfonic acid, methyl ester, has been used to methylate specific nucleotides in DNA and RNA for research purposes, allowing scientists to study the effects of methylation on gene function [].
  • Proteins: Protein methylation is another essential cellular process involved in regulating protein activity and function. Researchers have utilized ethanesulfonic acid, methyl ester, to methylate specific amino acid residues in proteins to investigate the impact of methylation on protein interactions and signaling pathways [].
  • Small molecules: Methylation of small molecules can alter their biological properties and pharmacological activity. Ethanesulfonic acid, methyl ester, has been employed to methylate various small molecules, enabling researchers to study the effects of methylation on their function and potential therapeutic applications [].

Other Research Applications:

Beyond its role as a methylating agent, ethanesulfonic acid, methyl ester, finds applications in other areas of scientific research:

  • Electrolyte component: This compound exhibits good ionic conductivity and has been investigated as a potential component in electrolytes for various electrochemical applications, including batteries and fuel cells [].
  • Solvent: Ethanesulfonic acid, methyl ester, possesses good solvent properties and has been employed in various research settings to dissolve a range of organic and inorganic compounds [].
  • Building block in organic synthesis: The molecule can serve as a building block in the synthesis of more complex organic molecules, offering researchers a versatile starting material for various synthetic endeavors [].

Molecular Structure Analysis

The molecule consists of an ethane (two carbon) backbone, with a sulfonic acid group (SO3H) attached to one of the carbons. This sulfonic acid group is further esterified (bonded to an alcohol) with a methyl group (CH3). The key features include:

  • The sulfonic acid group: This group is highly polar due to the presence of negatively charged sulfate (SO4) and surrounding oxygen atoms. This polarity influences the compound's solubility and reactivity [].
  • The methyl ester: The methyl group adds a hydrophobic (water-repelling) character to the molecule, potentially impacting its solubility in different solvents [].

Chemical Reactions Analysis

Synthesis

Methyl ethanesulfonate can be synthesized through various methods. One common approach involves reacting ethanesulfonyl chloride with methanol in the presence of a base like triethylamine.

CH3CH2SO2Cl + CH3OH + Et3N -> CH3CH2SO2OCH3 + Et3N•HCl

Decomposition

Under high temperatures, the molecule might decompose into various products, including sulfur dioxide (SO2), methane (CH4), and other organic fragments. The exact decomposition pathway depends on reaction conditions.

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available.
  • Boiling Point: Around 165-167 °C (at 760 mmHg) [].
  • Solubility: Likely soluble in polar solvents like water and methanol due to the presence of the sulfonic acid group. Solubility in non-polar solvents like hexane might be limited due to the hydrophobic methyl group [].
  • Stability: The molecule is expected to be stable under normal storage conditions. However, under strongly acidic or basic conditions, it might undergo hydrolysis (breakdown by water) to regenerate ethanesulfonic acid and methanol.

Currently, there is no extensive research available on the specific mechanism of action of methyl ethanesulfonate in biological systems. Its potential genotoxicity (DNA damaging effects) warrants further investigation [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1912-28-3

General Manufacturing Information

Ethanesulfonic acid, methyl ester: INACTIVE

Dates

Modify: 2023-08-15

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